![molecular formula C15H20FNO2 B7588955 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7588955.png)
4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid, also known as FMCA, is a synthetic amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. FMCA is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism and insulin secretion.
科学研究应用
4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). DPP-4 inhibitors like 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid have been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid has also been studied for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
作用机制
4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid exerts its pharmacological effects by inhibiting the activity of DPP-4, which is a peptidase enzyme that cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 leads to increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and decrease glucagon secretion, resulting in improved glycemic control.
Biochemical and Physiological Effects:
4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of T2DM. In humans, 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid has been shown to increase GLP-1 and GIP levels, resulting in improved glycemic control. 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid has also been shown to have beneficial effects on lipid metabolism, reducing triglyceride and cholesterol levels.
实验室实验的优点和局限性
4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid is a potent and selective inhibitor of DPP-4, making it a useful tool for studying the role of DPP-4 in glucose metabolism and insulin secretion. However, 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid has some limitations as a research tool, including its high cost and limited solubility in aqueous solutions.
未来方向
Future research on 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid could focus on its potential therapeutic applications in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, further studies could investigate the long-term safety and efficacy of 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid in humans, as well as its potential use in combination with other antidiabetic drugs. Finally, the development of more cost-effective and soluble 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid derivatives could improve its utility as a research tool.
合成方法
4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid can be synthesized using a multistep process involving the reaction of 3-fluoro-4-methylbenzylamine with cyclohexanone followed by the addition of a carboxylic acid group. The resulting product is then purified using column chromatography to obtain pure 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid.
属性
IUPAC Name |
4-[(3-fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-10-2-3-11(8-14(10)16)9-17-13-6-4-12(5-7-13)15(18)19/h2-3,8,12-13,17H,4-7,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSCMTDZXWVNSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CCC(CC2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。